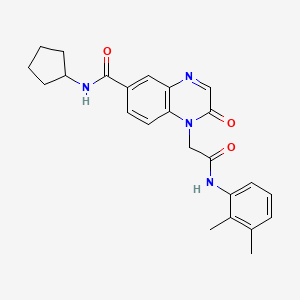

N-cyclopentyl-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

説明

BenchChem offers high-quality N-cyclopentyl-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-cyclopentyl-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-15-6-5-9-19(16(15)2)27-22(29)14-28-21-11-10-17(12-20(21)25-13-23(28)30)24(31)26-18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,26,31)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDGAFLQMBXLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopentyl-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a compound with potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its cytotoxicity, mechanism of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a quinoxaline core modified with a cyclopentyl group and a dimethylphenyl moiety. The molecular formula is with a molecular weight of approximately 358.41 g/mol.

Biological Activity

Cytotoxicity

Research indicates that compounds similar to N-cyclopentyl-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown EC50 values in the low micromolar range against human tumor cells, suggesting that this compound may possess similar activity.

Mechanism of Action

The mechanism by which quinoxaline derivatives exert their cytotoxic effects often involves the induction of apoptosis and inhibition of cellular proliferation. Studies suggest that these compounds can disrupt mitochondrial function and activate caspase pathways leading to programmed cell death. The presence of specific functional groups in the structure may enhance their interaction with biological targets.

Case Studies

- Cytotoxicity Assays

In vitro studies using sulforhodamine B assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines such as HT29 (colon adenocarcinoma) and MCF7 (breast cancer). These studies typically report IC50 values ranging from 0.5 to 10 µM, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoxaline Derivative A | HT29 | 0.6 |

| Quinoxaline Derivative B | MCF7 | 1.2 |

| N-cyclopentyl Compound | A549 (lung cancer) | 4.5 |

- In Vivo Studies

Animal models have been employed to assess the efficacy and toxicity of similar quinoxaline derivatives. One study reported that administration of a closely related compound resulted in significant tumor regression in xenograft models without noticeable toxicity at therapeutic doses.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-cyclopentyl compounds is crucial for determining their therapeutic potential. Preliminary studies indicate that these compounds may exhibit favorable absorption and distribution characteristics, although further research is necessary to elucidate their metabolic pathways and excretion routes.

Q & A

Q. Q1: What are the key structural features of this compound, and how do they influence its physicochemical properties?

Answer: The compound features a quinoxaline core with a cyclopentyl group at position 1, a carboxamide group at position 6, and a 2,3-dimethylphenyl-substituted acetamide side chain. Key functional groups include:

- Quinoxaline ring : Imparts aromaticity and potential π-π stacking interactions.

- Cyclopentyl group : Enhances lipophilicity, influencing membrane permeability.

- Carboxamide and acetamide groups : Enable hydrogen bonding with biological targets.

Structural data (e.g., SMILES: C[CH]1N(C2CCCC2)c3cc(ccc3N(C)C1=O)C(=O)Nc4ccc(C)cc4C) and spectroscopic characterization (IR, NMR) are critical for confirming regiochemistry and purity .

Q. Q2: What synthetic methodologies are recommended for preparing this compound?

Answer: A multi-step synthesis is typically required:

Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with diketones.

Cyclopentyl introduction : Alkylation or nucleophilic substitution under anhydrous conditions.

Carboxamide installation : Coupling reactions (e.g., EDC/HOBt-mediated amidation).

Key optimization parameters:

- Temperature control (e.g., 0–5°C for sensitive intermediates).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in biological activity data across different studies?

Answer: Discrepancies may arise from variations in:

- Assay conditions (e.g., pH, ionic strength).

- Cell lines or model systems (e.g., overexpression of target proteins).

- Compound purity (trace impurities can modulate activity).

Q. Methodological approach :

- Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).

- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. Q4: What computational strategies are effective for predicting this compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., kinases or GPCRs).

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with activity data.

Validate predictions with experimental mutagenesis (e.g., alanine scanning of key binding residues) .

Q. Q5: How should researchers design experiments to evaluate metabolic stability and toxicity?

Answer:

- In vitro assays :

- CYP450 inhibition : Use human liver microsomes to assess metabolic pathways.

- Ames test : Screen for mutagenicity.

- In vivo models :

- Rodent pharmacokinetic studies to determine half-life () and clearance.

- Histopathology post-administration to identify organ-specific toxicity.

Key parameters : Dose escalation studies with LC-MS/MS quantification of metabolites .

Data Analysis and Interpretation

Q. Q6: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

| Technique | Purpose | Critical Parameters |

|---|---|---|

| HPLC-MS | Purity assessment | Column: C18, gradient elution (ACN/H2O + 0.1% formic acid) |

| NMR | Structural confirmation | -NMR for carbonyl group verification |

| DSC | Stability under thermal stress | Heating rate: 10°C/min, N₂ atmosphere |

Note : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Q. Q7: How can researchers address low yields in the final synthetic step?

Answer: Common issues and solutions:

- Steric hindrance : Switch to bulkier, less nucleophilic bases (e.g., DIPEA instead of Et₃N).

- Side reactions : Introduce protecting groups (e.g., Fmoc for amines) during intermediate steps.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of reactants .

Biological and Mechanistic Studies

Q. Q8: What strategies are recommended for identifying this compound’s primary biological targets?

Answer:

Q. Q9: How can researchers differentiate between on-target and off-target effects in cellular assays?

Answer:

- Rescue experiments : Reintroduce the target protein in knockout cells.

- Proteome-wide profiling : Use thermal shift assays (TSA) to map protein engagement.

- Concentration-response curves : Compare IC₅₀ values across related targets (e.g., kinase panel screening) .

Advanced Methodological Challenges

Q. Q10: What approaches are used to optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Lipid nanoparticle encapsulation : Improve bioavailability for poorly soluble compounds.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for sustained release.

- Plasma protein binding assays : Measure free fraction using equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。